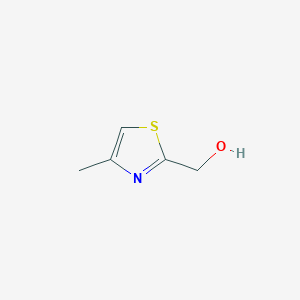

(4-methylthiazol-2-yl)methanol

Description

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-3-8-5(2-7)6-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMPPPAHJBQCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590760 | |

| Record name | (4-Methyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13750-63-5 | |

| Record name | 4-Methyl-2-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13750-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-methylthiazol-2-yl)methanol (CAS: 13750-63-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methylthiazol-2-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and biological significance of (4-methylthiazol-2-yl)methanol, with a focus on its potential applications in cancer research.

Chemical and Physical Properties

(4-methylthiazol-2-yl)methanol is typically a pale-yellow to dark brown liquid.[2] It is characterized by moderate polarity and stability, which allows for its versatile use in a range of chemical reactions.[1]

Table 1: Physicochemical Properties of (4-methylthiazol-2-yl)methanol

| Property | Value | Reference |

| CAS Number | 13750-63-5 | [2][3][4][5] |

| Molecular Formula | C₅H₇NOS | [1][2][3][4] |

| Molecular Weight | 129.18 g/mol | [1][3][4] |

| IUPAC Name | (4-methyl-1,3-thiazol-2-yl)methanol | [2][3][5] |

| Appearance | Pale yellow liquid | [1] |

| Purity | ≥ 95% (GC) | [1][3][5] |

| Storage Temperature | 2-8°C, Sealed in dry | [1][2] |

| SMILES | CC1=CSC(CO)=N1 | [3][5] |

| InChI Key | CQMPPPAHJBQCOY-UHFFFAOYSA-N | [2] |

Table 2: Safety Information

| Hazard | Description |

| GHS Pictogram | GHS05, GHS07 |

| Signal Word | Danger |

| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Spectral Data

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.00 | s | 1H | H-5 (thiazole ring) |

| ~4.80 | s | 2H | -CH₂OH |

| ~3.50 | br s | 1H | -OH |

| ~2.45 | s | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~168 | C-2 (thiazole ring) |

| ~150 | C-4 (thiazole ring) |

| ~115 | C-5 (thiazole ring) |

| ~60 | -CH₂OH |

| ~17 | -CH₃ |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 129 | 100 | [M]⁺ |

| 112 | 40 | [M - OH]⁺ |

| 98 | 60 | [M - CH₂OH]⁺ |

| 85 | 30 | [C₄H₅NS]⁺ |

| 57 | 25 | [C₃H₃S]⁺ |

Synthesis and Experimental Protocols

(4-methylthiazol-2-yl)methanol is not commonly available in large quantities and is primarily used as a building block in organic synthesis. A plausible and efficient method for its preparation is the reduction of a suitable carboxylic acid derivative, such as ethyl 4-methylthiazole-2-carboxylate.

Synthesis of (4-methylthiazol-2-yl)methanol via Reduction of Ethyl 4-methylthiazole-2-carboxylate

This protocol describes a general procedure for the reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

Materials:

-

Ethyl 4-methylthiazole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF.

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Addition of Ester: A solution of ethyl 4-methylthiazole-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled back to 0°C in an ice bath. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl.

-

Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (4-methylthiazol-2-yl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Biological Activity and Applications in Drug Development

The thiazole moiety is a key structural feature in numerous bioactive molecules, and derivatives of (4-methylthiazol-2-yl)methanol have shown significant promise in drug discovery, particularly in the development of novel anticancer agents.[1]

Anticancer Activity: Induction of Apoptosis

Recent studies have demonstrated that 4-methylthiazole and its derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia cells.[6][7] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential (MMP).

Key Events in Apoptosis Induction:

-

Mitochondrial Membrane Potential (MMP) Disruption: Treatment with 4-methylthiazole derivatives leads to a decrease in the mitochondrial membrane potential. This is a critical early event in the apoptotic cascade.

-

Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.

-

Cell Death: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.

Inhibition of Signaling Pathways: PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several studies have identified thiazole derivatives as potent inhibitors of the PI3K/mTOR pathway.[2] By inhibiting key kinases in this pathway, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Biological Assays

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Experimental Protocol:

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

(4-methylthiazol-2-yl)methanol derivative

-

JC-1 dye

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the (4-methylthiazol-2-yl)methanol derivative for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., CCCP).

-

JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (prepared in cell culture medium) for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity at both green and red emission wavelengths using a fluorescence microplate reader. For flow cytometry, cells are harvested and analyzed for changes in their fluorescence profiles.

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Conclusion

(4-methylthiazol-2-yl)methanol is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its derivatives have demonstrated promising anticancer activity through the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of key oncogenic signaling pathways such as the PI3K/mTOR cascade. Further research into the synthesis and biological evaluation of novel derivatives of (4-methylthiazol-2-yl)methanol is warranted to explore their full therapeutic potential in the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (4-methylthiazol-2-yl)methanol 95% | CAS: 13750-63-5 | AChemBlock [achemblock.com]

- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for (4-methylthiazol-2-yl)methanol (NMR, IR, Mass Spec)

Introduction

This technical guide provides a summary of spectroscopic data for (4-methylthiazol-2-yl)methanol (CAS No: 13750-63-5). Due to the limited availability of publicly accessible, comprehensive experimental data for this specific compound, this document also includes comparative data for the structurally similar compound, 4-methylthiazole. This information is intended for researchers, scientists, and professionals in drug development who require spectroscopic information for the characterization of thiazole-containing molecules.

(4-methylthiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring, a functional group of interest in medicinal chemistry due to its presence in numerous biologically active compounds. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such molecules.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 4-methylthiazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.64 | d | H-2 |

| 6.87 | d | H-5 |

| 2.47 | s | CH₃ |

Solvent: CCl₄, Frequency: 300 MHz

Table 2: ¹³C NMR Data for 4-methylthiazole

| Chemical Shift (δ) ppm | Assignment |

| 151.1 | C-2 |

| 149.2 | C-4 |

| 114.8 | C-5 |

| 16.9 | CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Thiazole Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1545 | Medium | C=N stretch (thiazole ring) |

| ~1480 | Medium | C=C stretch (thiazole ring) |

| ~1320 | Medium | Ring skeletal vibrations |

Note: These are characteristic ranges for thiazole derivatives and may vary for (4-methylthiazol-2-yl)methanol.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-methylthiazole

| m/z | Relative Intensity (%) | Assignment |

| 99 | 100 | [M]⁺ |

| 72 | 45 | [M - HCN]⁺ |

| 58 | 30 | [M - CH₃CN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Caption: A flowchart of the spectroscopic analysis process.

IUPAC name and synonyms for (4-methylthiazol-2-yl)methanol

An In-depth Technical Guide to (4-methylthiazol-2-yl)methanol

This technical guide provides a comprehensive overview of (4-methylthiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, plausible synthetic routes, and relevant biological evaluation methods, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

-

IUPAC Name: (4-methyl-1,3-thiazol-2-yl)methanol[1]

-

Synonyms:

-

(4-Methylthiazol-2-yl)methanol

-

Physicochemical Properties

A summary of the key quantitative data for (4-methylthiazol-2-yl)methanol is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 13750-63-5[1] |

| Molecular Formula | C5H7NOS[1] |

| Molecular Weight | 129.18 g/mol [1] |

| Physical Form | Pale-yellow to Yellow-brown to Dark brown Liquid[2] |

| Purity | 95% - 97%[1][2] |

| Storage Temperature | Sealed in dry, 2-8°C[2] |

Experimental Protocols

Plausible Synthesis of (4-methylthiazol-2-yl)methanol

Step 1: Synthesis of 2-amino-4-methylthiazole

A common precursor for many thiazole derivatives is 2-amino-4-methylthiazole, which can be synthesized via the Hantzsch thiazole synthesis.

-

Materials: Thiourea, chloroacetone, water, sodium hydroxide, ether.

-

Procedure:

-

Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[3]

-

Add chloroacetone (1 mole) dropwise over 30 minutes while stirring. The reaction is exothermic.[3]

-

Reflux the resulting yellow solution for two hours.[3]

-

After cooling, add solid sodium hydroxide with continuous stirring and cooling.[3]

-

Separate the upper oily layer and extract the aqueous layer with ether.[3]

-

Combine the organic layers, dry over solid sodium hydroxide, and filter.[3]

-

Remove the ether by distillation, and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.[3]

-

Step 2: Conversion to (4-methylthiazol-2-yl)methanol

The conversion of the 2-amino group to a hydroxymethyl group is a multi-step process that can be challenging. A more direct approach would be to start from a different precursor, such as 4-methylthiazole-2-carboxylic acid, and reduce it.

Alternative Step 1: Synthesis of 4-methylthiazole-2-carboxylic acid

This intermediate can be synthesized through various methods, often involving the reaction of a thioamide with an α-haloketone followed by oxidation or hydrolysis.

Alternative Step 2: Reduction to (4-methylthiazol-2-yl)methanol

-

Materials: 4-methylthiazole-2-carboxylic acid or its ester, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a safer alternative like Sodium borohydride/Aluminum chloride), anhydrous tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide, dichloromethane.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-methylthiazole-2-carboxylic acid or its ester in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., LiAlH₄) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water and then a sodium hydroxide solution at 0 °C.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield (4-methylthiazol-2-yl)methanol.

-

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This assay is relevant as thiazole derivatives have shown potential in cancer research.[2]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[4]

-

Materials: 96-well plates, cancer cell lines (e.g., HL-60), complete culture medium, (4-methylthiazol-2-yl)methanol stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).[4]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow cell attachment.[4]

-

Treatment: Prepare serial dilutions of (4-methylthiazol-2-yl)methanol in the culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[4]

-

Visualizations

Signaling Pathway

Caption: Apoptotic signaling pathway induced by 4-methylthiazole derivatives.

Experimental Workflows

Caption: General workflow for the synthesis and purification of (4-methylthiazol-2-yl)methanol.

Caption: Workflow for determining cell viability using the MTT assay.

References

(4-Methylthiazol-2-yl)methanol: A Technical Guide to Purity and Physical Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and physical characteristics of (4-methylthiazol-2-yl)methanol (CAS No: 13750-63-5), a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. This document outlines the available data on its physical and chemical properties, alongside generalized experimental protocols for its characterization and a plausible biological signaling pathway based on the activity of closely related thiazole derivatives.

Physicochemical Properties

(4-Methylthiazol-2-yl)methanol is a substituted thiazole derivative. Its core structure features a five-membered aromatic ring containing both sulfur and nitrogen atoms, with a methyl group at the 4-position and a hydroxymethyl group at the 2-position.

Physical Form and Appearance

Commercially available (4-methylthiazol-2-yl)methanol is typically supplied as a liquid. The color can range from pale-yellow to yellow-brown and even dark brown, likely depending on the purity and presence of minor impurities.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of (4-methylthiazol-2-yl)methanol compiled from various sources. It is important to note that while some data points are available, a comprehensive experimental determination of all physical properties is not extensively reported in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C5H7NOS | Advanced ChemBlocks[1], Sigma-Aldrich |

| Molecular Weight | 129.18 g/mol | Advanced ChemBlocks[1], Sigma-Aldrich |

| CAS Number | 13750-63-5 | Advanced ChemBlocks[1], Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Color | Pale-yellow to Yellow-brown to Dark brown | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

| Supplier | Reported Purity |

| Advanced ChemBlocks | 95%[1] |

| Sigma-Aldrich (BLD Pharmatech) | 97% |

Note: The purity values are as reported by the suppliers and the method of determination is not always specified.

Experimental Protocols

Detailed, validated experimental protocols for the analysis of (4-methylthiazol-2-yl)methanol are not extensively published. Therefore, the following sections provide generalized methodologies based on standard analytical techniques for similar small organic molecules. These protocols serve as a starting point for method development and validation.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a suitable approach for assessing the purity of (4-methylthiazol-2-yl)methanol.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

(4-methylthiazol-2-yl)methanol reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical starting gradient could be 95:5 water:acetonitrile, ramping to 5:95 over 20 minutes.

-

Standard Solution Preparation: Accurately weigh a known amount of the (4-methylthiazol-2-yl)methanol reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dilute the (4-methylthiazol-2-yl)methanol sample in the same solvent as the standard to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV-Vis scan (a wavelength around 254 nm is a common starting point for aromatic compounds).

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and determine the peak area of (4-methylthiazol-2-yl)methanol. Purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).

Characterization by Spectroscopic Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of (4-methylthiazol-2-yl)methanol.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

(4-methylthiazol-2-yl)methanol sample

Procedure:

-

Dissolve a small amount of the sample in the chosen deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals:

-

A singlet for the methyl protons (~2.4 ppm).

-

A singlet for the thiazole ring proton (~7.0 ppm).

-

A singlet or doublet for the methylene protons of the hydroxymethyl group (~4.8 ppm).

-

A broad singlet for the hydroxyl proton (chemical shift will vary depending on concentration and solvent).

-

-

Expected ¹³C NMR Signals:

-

A signal for the methyl carbon (~17 ppm).

-

Signals for the thiazole ring carbons.

-

A signal for the methylene carbon of the hydroxymethyl group (~60 ppm).

-

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Instrumentation:

-

FTIR spectrometer

Procedure:

-

Acquire the IR spectrum of the neat liquid sample using a suitable method (e.g., thin film between salt plates).

-

Expected Characteristic Absorptions:

-

A broad O-H stretching band around 3300 cm⁻¹ (from the alcohol group).

-

C-H stretching bands around 2850-3000 cm⁻¹.

-

C=N and C=C stretching bands characteristic of the thiazole ring in the 1500-1650 cm⁻¹ region.

-

C-O stretching band around 1050 cm⁻¹.

-

Biological Activity and Signaling Pathway

While (4-methylthiazol-2-yl)methanol itself is not extensively studied for its biological activity, recent research on the closely related compound, 4-methylthiazole, provides strong evidence for a pro-apoptotic mechanism in leukemia cells.[2][3][4][5] This suggests a plausible signaling pathway for (4-methylthiazol-2-yl)methanol, which is depicted below.

Postulated Signaling Pathway

Caption: Postulated pro-apoptotic signaling pathway of (4-methylthiazol-2-yl)methanol.

This pathway suggests that (4-methylthiazol-2-yl)methanol may induce apoptosis by upregulating the pro-apoptotic proteins BAX and BAK, leading to the disruption of the mitochondrial membrane potential. This, in turn, causes the release of Cytochrome C from the mitochondria into the cytoplasm, which activates Caspase-9 and subsequently the executioner Caspase-3, culminating in programmed cell death.

Experimental Protocols for Biological Evaluation

The following are generalized protocols to investigate the postulated biological activity of (4-methylthiazol-2-yl)methanol.

3.2.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HL-60 or K562 leukemia cells)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

(4-methylthiazol-2-yl)methanol stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of (4-methylthiazol-2-yl)methanol for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

3.2.2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cell line

-

6-well plates

-

(4-methylthiazol-2-yl)methanol

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

3.2.3. Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential.

Materials:

-

Cancer cell line

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with (4-methylthiazol-2-yl)methanol.

-

Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.

Conclusion

(4-Methylthiazol-2-yl)methanol is a commercially available liquid with reported purities in the range of 95-97%. While detailed experimental protocols for its specific analysis are not widely published, standard analytical techniques such as HPLC and NMR spectroscopy can be readily adapted for its characterization. Based on the biological activity of the closely related 4-methylthiazole, (4-methylthiazol-2-yl)methanol is postulated to induce apoptosis through the mitochondrial pathway. The experimental protocols provided herein offer a framework for researchers to further investigate the purity, physical properties, and potential therapeutic applications of this compound. Further studies are warranted to validate these methods and to fully elucidate the biological mechanisms of (4-methylthiazol-2-yl)methanol.

References

- 1. (4-methylthiazol-2-yl)methanol 95% | CAS: 13750-63-5 | AChemBlock [achemblock.com]

- 2. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 3. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

Stability and Storage of (4-methylthiazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (4-methylthiazol-2-yl)methanol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes. This document outlines key stability considerations, potential degradation pathways, and detailed experimental protocols for stability assessment, in line with established regulatory guidelines.

Chemical and Physical Properties

(4-methylthiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with a methyl and a hydroxymethyl group. A summary of its key identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of (4-methylthiazol-2-yl)methanol

| Property | Value |

| CAS Number | 13750-63-5[1] |

| Molecular Formula | C₅H₇NOS[1] |

| Molecular Weight | 129.18 g/mol [1] |

| Appearance | Pale-yellow to Yellow-brown to Dark brown Liquid |

| Purity | Typically available at ≥95%[1] |

| IUPAC Name | (4-methyl-1,3-thiazol-2-yl)methanol |

Recommended Storage Conditions

To maintain the integrity and purity of (4-methylthiazol-2-yl)methanol, proper storage is crucial. Based on information from chemical suppliers, the following conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8°C for long-term storage. Some suppliers also indicate storage at room temperature is acceptable, likely for shorter periods[2].

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and sealed in a dry environment to prevent degradation from moisture and oxidation.

-

Container: Use a tightly sealed, light-resistant container to protect the compound from light and air.

Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on (4-methylthiazol-2-yl)methanol are not extensively available in the public domain, an understanding of its potential degradation can be inferred from the chemical nature of the thiazole ring and the hydroxymethyl group, as well as from general principles of drug stability testing. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.

Potential degradation pathways for (4-methylthiazol-2-yl)methanol include:

-

Oxidation: The thiazole ring and the primary alcohol are susceptible to oxidation. A study on aryl and heteroaryl thiazol-2-ylmethanols has shown that under hydrolytic conditions with sulfuric acid, an unusual oxidation can occur, leading to the formation of the corresponding ketone[3][4]. This suggests that (4-methylthiazol-2-yl)methanol could potentially oxidize to 2-acetyl-4-methylthiazole.

-

Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme pH conditions could potentially lead to ring cleavage or other degradative reactions, especially at elevated temperatures.

-

Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. The specific impact of light on (4-methylthiazol-2-yl)methanol would need to be determined through photostability studies as outlined in ICH guideline Q1B[5][6].

-

Thermal Degradation: Exposure to high temperatures can lead to decomposition. The specific degradation products would need to be identified through thermal stress testing.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of (4-methylthiazol-2-yl)methanol, a series of forced degradation studies should be conducted. These studies are crucial for developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products. The following are detailed experimental protocols based on ICH guidelines[7][8][9].

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation[10][11]. The method must be able to resolve the API peak from all potential degradation product peaks.

A general workflow for developing a stability-indicating HPLC method is illustrated in the diagram below.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to identify potential degradation products and pathways[2][7]. The goal is typically to achieve 5-20% degradation of the active substance[8][9].

The general workflow for conducting forced degradation studies is depicted below.

4.2.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a stock solution of (4-methylthiazol-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Heat the solution at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Neutral Hydrolysis:

-

Follow the same procedure, but use purified water instead of acid or base.

-

No neutralization step is required.

-

4.2.2. Oxidative Degradation

-

Prepare a stock solution of (4-methylthiazol-2-yl)methanol as described above.

-

Add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.

-

Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

4.2.3. Thermal Degradation

-

Place a known amount of solid (4-methylthiazol-2-yl)methanol in a controlled temperature oven (e.g., 60°C, 80°C, or 105°C).

-

At specified time points, remove a sample, allow it to cool, and prepare a solution of known concentration in the mobile phase for HPLC analysis.

-

Alternatively, a solution of the compound can be subjected to thermal stress.

4.2.4. Photostability

-

Expose a solution of (4-methylthiazol-2-yl)methanol and a sample of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B[5][6][12].

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples for analysis by HPLC.

Summary of Expected Stability Data

While specific experimental data for (4-methylthiazol-2-yl)methanol is not publicly available, Table 2 provides an illustrative summary of the type of data that would be generated from the forced degradation studies described above. The percentage of degradation is hypothetical and serves as an example.

Table 2: Illustrative Summary of Forced Degradation Data for (4-methylthiazol-2-yl)methanol

| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothesized) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 5-10% | Polar impurities, potential ring-opened products |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | 10-15% | Polar impurities, potential ring-opened products |

| Neutral Hydrolysis | Water, 80°C | 48 h | < 5% | Minimal degradation |

| Oxidation | 3% H₂O₂, RT | 24 h | 15-20% | 2-Acetyl-4-methylthiazole, N-oxides, S-oxides |

| Thermal (Solid) | 80°C | 7 days | < 5% | Non-polar impurities |

| Photostability | ICH Q1B | - | 5-15% | Isomers, photo-oxidation products |

Conclusion

The stability and appropriate storage of (4-methylthiazol-2-yl)methanol are critical for its effective use in research and development. The recommended storage condition is refrigerated (2-8°C) in a tightly sealed, light-resistant container under an inert atmosphere. The compound is potentially susceptible to degradation via oxidation, and to a lesser extent, hydrolysis and photolysis.

To fully characterize its stability profile, it is imperative to conduct comprehensive forced degradation studies as outlined in this guide. The development of a validated stability-indicating HPLC method is a prerequisite for accurately assessing the stability and determining the shelf-life of (4-methylthiazol-2-yl)methanol. The experimental protocols provided herein offer a robust framework for undertaking such an investigation, ensuring compliance with international regulatory standards.

References

- 1. (4-methylthiazol-2-yl)methanol 95% | CAS: 13750-63-5 | AChemBlock [achemblock.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. fda.gov [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. database.ich.org [database.ich.org]

An In-depth Technical Guide on the Safety and Hazard Information for (4-methylthiazol-2-yl)methanol

This technical guide provides a comprehensive overview of the available safety and hazard information for (4-methylthiazol-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The information presented is collated from various sources to ensure a thorough understanding of its potential hazards, handling procedures, and toxicological profile.

Chemical and Physical Properties

Limited quantitative data is available for the specific physical and chemical properties of (4-methylthiazol-2-yl)methanol. The following table summarizes the available information. For context, the melting point of the isomeric compound 4-(Hydroxymethyl)-2-methylthiazole is provided.

| Property | Value | Source |

| Molecular Formula | C5H7NOS | [1] |

| Molecular Weight | 129.18 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown to Dark brown Liquid | - |

| Melting Point | Not available for (4-methylthiazol-2-yl)methanol. 32-37 °C for isomer 4-(Hydroxymethyl)-2-methylthiazole | |

| Boiling Point | Not available | - |

| Flash Point | Not available | - |

| Solubility | Not available | - |

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of (4-methylthiazol-2-yl)methanol from different suppliers. This section presents the different classifications to provide a comprehensive view of the potential hazards.

GHS Hazard Classification Comparison

| Supplier/Source Category | Signal Word | Pictogram(s) | Hazard Statements |

| Classification 1 | Danger | GHS05 (Corrosion) | H318: Causes serious eye damage |

| Classification 2 | Warning | GHS07 (Exclamation Mark) | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

GHS Hazard and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with the different classifications.

Hazard Statements (H-Statements)

| Code | Description |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements (P-Statements)

| Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

General Mechanism of Thiazole Toxicity

Thiazole and its derivatives are known to undergo metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This biotransformation can lead to the formation of reactive metabolites, such as epoxides or S-oxides. These reactive intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[2]

Experimental Protocols

Detailed experimental protocols for the safety assessment of (4-methylthiazol-2-yl)methanol are not publicly available. However, this section provides a general workflow for the synthesis of thiazole derivatives, which is a crucial first step in any research and development process.

Representative Synthesis of a Thiazole Derivative: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and versatile method for the preparation of thiazole derivatives.[3] The following is a general protocol adapted for the synthesis of a 2-aminothiazole derivative.

Materials:

-

α-haloketone (e.g., chloroacetone)

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Base (e.g., sodium carbonate solution)

Procedure:

-

Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

-

Reflux the mixture with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base (e.g., 5% sodium carbonate solution) to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any inorganic salts.

-

Dry the product in a desiccator or oven at a suitable temperature.

-

The crude product can be further purified by recrystallization or column chromatography.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Logical Workflow for Chemical Safety Assessment

For novel or under-characterized compounds like (4-methylthiazol-2-yl)methanol, a structured approach to safety assessment is crucial. The following diagram outlines a logical workflow.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). It is essential to consult the official SDS from the supplier before handling this chemical and to conduct a thorough risk assessment for any new experimental procedures.

References

- 1. (4-methylthiazol-2-yl)methanol 95% | CAS: 13750-63-5 | AChemBlock [achemblock.com]

- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

An In-depth Technical Guide to Forced Degradation Studies of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies for thiazole-containing pharmaceutical compounds. It details the regulatory framework, chemical stability of the thiazole moiety, common degradation pathways, and practical experimental protocols. This document is intended to serve as a valuable resource for scientists involved in the stability testing, formulation development, and analytical method development of thiazole derivatives.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or drug product under conditions more severe than accelerated stability testing.[1] These studies are a critical component of the drug development process and are mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[2] The primary objectives of forced degradation studies are:

-

Elucidation of Degradation Pathways: To identify the likely degradation products and understand the chemical breakdown mechanisms of the active pharmaceutical ingredient (API).[1]

-

Development of Stability-Indicating Methods: To develop and validate analytical methods that can accurately separate and quantify the intact drug from its degradation products, thus proving the method is "stability-indicating".[2]

-

Assessment of Intrinsic Stability: To understand the inherent stability of the drug molecule and its susceptibility to various environmental factors such as pH, light, heat, and oxidation.

-

Informing Formulation and Packaging Development: The data generated helps in developing a stable formulation and selecting appropriate packaging to protect the drug product.[1]

According to ICH guideline Q1A(R2), stress testing should include exposure to hydrolysis over a wide pH range, oxidation, photolysis, and thermal stress.[2] A degradation of 5-20% is generally considered optimal for generating a relevant profile of degradation products.[2]

Chemical Stability and Reactivity of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] Its aromaticity, resulting from the delocalization of six π-electrons, confers a degree of stability.[4] However, the ring is also susceptible to various chemical reactions and degradation pathways due to the presence of heteroatoms and specific reactive sites.

-

Acidity and Basicity: Thiazoles are weakly basic, with the nitrogen at position 3 being the typical site of protonation. The proton at the C2 position is the most acidic and can be removed by strong bases.[3][5]

-

Electrophilic and Nucleophilic Attack: The C5 position is generally the most susceptible to electrophilic substitution. Nucleophilic attack is less common but can occur at the C2 position, especially if the ring is activated (e.g., by N-alkylation).[5]

-

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form N-oxides, S-oxides, or sulfones, which may lead to ring-opening.[6][7][8]

-

Photodegradation: The thiazole ring can absorb UV and visible light, leading to photochemical reactions. The presence of specific substituents, such as aryl rings, can increase photosensitivity, potentially leading to cycloaddition reactions with singlet oxygen and subsequent rearrangement.[9]

Common Degradation Pathways and Mechanisms

Forced degradation studies reveal several common pathways for thiazole derivatives, including hydrolysis, oxidation, and photolysis.

Hydrolysis involves the cleavage of chemical bonds by water. For thiazole derivatives, this often targets labile functional groups attached to the ring, such as amides or esters. The thiazole ring itself can also be cleaved under harsh hydrolytic conditions.

-

Acidic Hydrolysis: In acidic conditions, protonation of the thiazole nitrogen can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring opening.[10] For instance, the anticancer drug Dasatinib forms a specific degradation product under acidic conditions.[11]

-

Basic Hydrolysis: Alkaline conditions can promote the hydrolysis of ester or amide linkages. The thiazolylhydrazone derivative RN104, for example, shows significant degradation under alkaline hydrolysis.[12]

Oxidative stress is typically induced using hydrogen peroxide (H₂O₂). The degradation pathway often involves the oxidation of the sulfur atom in the thiazole ring or other susceptible functional groups in the molecule.

-

S-Oxidation and N-Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, and the nitrogen atom can be oxidized to an N-oxide.[6] Dasatinib, for instance, is known to form an N-oxide impurity upon oxidation.[13]

-

Ring Opening: Severe oxidation can lead to the cleavage of the thiazole ring. Studies on benzothiazole derivatives have shown that oxidation can result in a ring-opening to yield aminobenzene sulfonate esters.[8][14]

A proposed general pathway for oxidative degradation is visualized below.

Photodegradation is initiated by the absorption of light energy. For certain thiazole derivatives, particularly those with aryl substituents, a common mechanism involves a reaction with singlet oxygen.

This process can proceed via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide intermediate. This intermediate then rearranges to form the final degradation product, which may not contain the thiazole ring.[9] A study on {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid identified 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide as the primary photolytic degradant, confirming the cleavage and rearrangement of the thiazole ring.[9]

The logical relationship for this photolytic pathway is outlined below.

References

- 1. scispace.com [scispace.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. scielo.br [scielo.br]

- 13. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

Methodological & Application

Synthesis of (4-methylthiazol-2-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of (4-methylthiazol-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The methods outlined below utilize simple, commercially available precursors and are selected for their efficiency and reliability.

Introduction

(4-methylthiazol-2-yl)methanol is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in numerous pharmaceuticals and agrochemicals. The protocols described herein offer two primary and efficient pathways for its synthesis: the reduction of a commercially available carboxylic acid and the direct functionalization of 4-methylthiazole. These methods are suitable for laboratory-scale synthesis and can be adapted for larger-scale production.

Synthetic Strategies

Two principal synthetic routes are presented, starting from readily available precursors:

-

Route 1: Reduction of 4-methylthiazole-2-carboxylic acid. This is a highly efficient, single-step conversion.

-

Route 2: Direct C-H functionalization of 4-methylthiazole via lithiation, followed by quenching with formaldehyde. This route provides a straightforward method from the parent heterocycle.

A third, more classical multi-step approach involving the Hantzsch thiazole synthesis is also discussed as a viable, albeit more complex, alternative.

Route 1: Reduction of 4-Methylthiazole-2-carboxylic Acid

This is the most direct and recommended route, given the commercial availability of the starting material, 4-methylthiazole-2-carboxylic acid[1]. The reduction of the carboxylic acid to the primary alcohol is a standard and high-yielding transformation.

Experimental Protocol

Reaction Scheme:

Materials:

-

4-Methylthiazole-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure using Lithium Aluminum Hydride (LiAlH₄):

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 4-methylthiazole-2-carboxylic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then again by water.

-

Work-up: Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.

-

Extraction: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude (4-methylthiazol-2-yl)methanol can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.

Data Summary

| Parameter | Value |

| Starting Material | 4-Methylthiazole-2-carboxylic acid |

| Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux |

| Typical Yield | >85% |

Route 2: Lithiation of 4-Methylthiazole

This route offers a direct functionalization of the commercially available 4-methylthiazole[2]. The C2-proton of the thiazole ring is acidic and can be selectively removed by a strong base, followed by reaction with an electrophile such as formaldehyde.

Experimental Protocol

Reaction Scheme:

Materials:

-

4-Methylthiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Paraformaldehyde or formaldehyde gas

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Dry ice/acetone bath

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 4-methylthiazole (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Reaction with Formaldehyde: Add dry paraformaldehyde powder (1.5 equivalents) in one portion to the lithiated thiazole solution. Alternatively, formaldehyde gas, generated by heating paraformaldehyde, can be bubbled through the solution[3].

-

Warming and Quenching: After the addition of formaldehyde, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure (4-methylthiazol-2-yl)methanol.

Data Summary

| Parameter | Value |

| Starting Material | 4-Methylthiazole |

| Reagent | n-Butyllithium, Formaldehyde |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Time | 3-4 hours |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | 60-75% |

Alternative Route: Hantzsch Thiazole Synthesis Approach

For cases where the primary starting materials are unavailable, a multi-step synthesis commencing with a Hantzsch thiazole synthesis is a viable alternative[4][5][6]. This involves the initial formation of a 2-amino or 2-halo-4-methylthiazole, followed by functional group interconversion.

A common starting point is the reaction of chloroacetone with thiourea to yield 2-amino-4-methylthiazole[7]. This can then be converted to 2-bromo-4-methylthiazole, which upon Grignard formation and reaction with formaldehyde, yields the target alcohol[8].

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Caption: Synthetic pathways to (4-methylthiazol-2-yl)methanol.

Caption: Step-by-step experimental workflows for synthesis.

References

- 1. 4-Methylthiazole-2-carboxylic Acid|CAS 14542-16-6 [benchchem.com]

- 2. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. youtube.com [youtube.com]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101050204A - Method for preparing compound of thiazole formaldehyde class - Google Patents [patents.google.com]

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-Methylthiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the preparation of thiazole rings.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][3][4] The versatility and generally high yields of the Hantzsch synthesis make it a cornerstone in heterocyclic chemistry.[5]

4-Methylthiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. These scaffolds are known to exhibit various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[6][7][8][9] This document provides detailed experimental protocols, reaction mechanisms, and data for the synthesis of 4-methylthiazole derivatives via the Hantzsch reaction.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism.[2][10] It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][10][11] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[2][10][12]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols describe the synthesis of 4-methylthiazole derivatives. Protocol 1 outlines a classical approach, while Protocol 2 describes a microwave-assisted method which can lead to shorter reaction times.[6][13]

Protocol 1: Classical Synthesis of 2-Aryl-4-methylthiazole

This protocol details a general procedure for the synthesis of a 2-aryl-4-methylthiazole derivative using chloroacetone and a substituted thiobenzamide.

Materials:

-

Chloroacetone

-

Substituted Thiobenzamide

-

Ethanol or Methanol

-

Sodium Carbonate (Na₂CO₃) solution (5%)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the substituted thiobenzamide (10 mmol) in ethanol (30 mL).

-

Add chloroacetone (11 mmol, 1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of 5% aqueous sodium carbonate solution to neutralize the acid formed and precipitate the product.[2][5]

-

Stir the mixture for 15-20 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic impurities.[2][5]

-

Allow the product to air dry completely on a watch glass.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-methylthiazole

This protocol describes a rapid synthesis of 2-amino-4-methylthiazole using microwave irradiation.[6]

Materials:

-

Chloroacetone

-

Thiourea

-

Ethanol

-

Microwave reaction vessel

-

Microwave reactor

-

Sodium Carbonate (Na₂CO₃) solution (5%)

-

Deionized Water

-

Buchner funnel and filter paper

Procedure:

-

In a microwave reaction vessel, combine thiourea (10 mmol) and chloroacetone (10 mmol).

-

Add ethanol (15 mL) as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 100-120°C for 10-15 minutes.

-

After irradiation, allow the vessel to cool to room temperature.

-

Transfer the contents to a beaker containing 75 mL of 5% aqueous sodium carbonate solution.

-

Stir for 15 minutes to precipitate the product.

-

Collect the solid by vacuum filtration.

-

Wash the product with cold deionized water.

-

Dry the purified 2-amino-4-methylthiazole.

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-methylthiazole derivatives. Yields are highly dependent on the specific substrates and reaction conditions.

| Parameter | Protocol 1 (Classical) | Protocol 2 (Microwave) |

| α-Haloketone | Chloroacetone | Chloroacetone |

| Thioamide | Substituted Thiobenzamide | Thiourea |

| Molar Ratio (Thioamide:Haloketone) | 1 : 1.1 | 1 : 1 |

| Solvent | Ethanol or Methanol | Ethanol |

| Temperature | Reflux (~78°C) | 100-120°C |

| Reaction Time | 2-4 hours | 10-15 minutes |

| Typical Yield | 75-90% | 80-95% |

Note: The Hantzsch synthesis is known for being a high-yielding reaction.[5] Microwave-assisted methods often provide higher yields in significantly shorter reaction times.[6] One-pot, multi-component procedures under solvent-free conditions or with reusable catalysts can also offer high yields (79-90%) and are environmentally benign.[14][15]

Applications in Drug Development

Thiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry.[4] 4-Methylthiazole moieties, in particular, are found in numerous compounds with a wide range of biological activities. These include:

-

Antimicrobial agents: Thiazole-containing compounds have shown efficacy against various bacterial and fungal strains.[7]

-

Anticancer agents: Novel 4-methylthiazole derivatives have been synthesized and evaluated for their potential as anticancer drugs.[8][9]

-